![molecular formula C20H18O2S2 B14330663 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol CAS No. 111348-48-2](/img/structure/B14330663.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol is a chemical compound known for its unique structure and properties It consists of a phenylene group flanked by two methylenesulfanediyl groups, each connected to a diphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol typically involves the reaction of 1,2-phenylenedimethanethiol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfanediyl groups can interact with metal ions, forming stable complexes. These interactions can influence biological pathways and chemical reactions, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with acetic acid groups instead of phenolic groups.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid groups instead of phenolic groups.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol is unique due to its combination of phenolic and sulfanediyl groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form stable complexes with metal ions makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
111348-48-2 |
|---|---|
Molekularformel |
C20H18O2S2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-[[2-[(2-hydroxyphenyl)sulfanylmethyl]phenyl]methylsulfanyl]phenol |
InChI |
InChI=1S/C20H18O2S2/c21-17-9-3-5-11-19(17)23-13-15-7-1-2-8-16(15)14-24-20-12-6-4-10-18(20)22/h1-12,21-22H,13-14H2 |
InChI-Schlüssel |
BMFOGGSUWVJZBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2O)CSC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






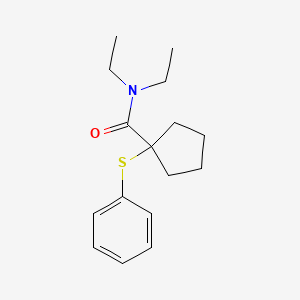
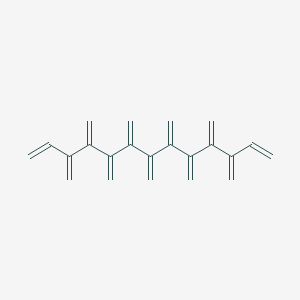
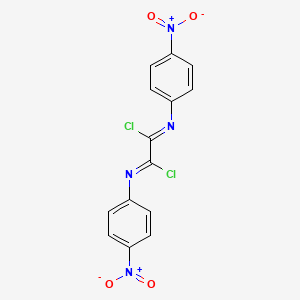
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)

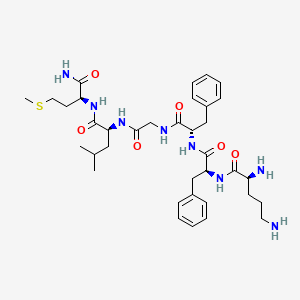
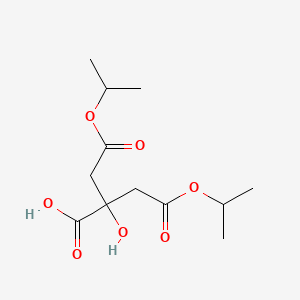

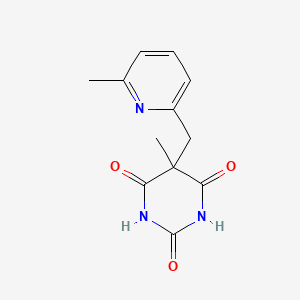
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
